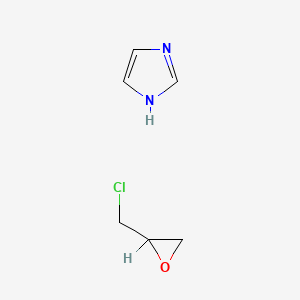

2-(chloromethyl)oxirane;1H-imidazole

Description

Historical Context and Significance in Chemical Synthesis

The journey of imidazole (B134444) chemistry began in 1858 when it was first synthesized by Heinrich Debus. nih.gov Initially named glyoxaline, it was produced from the reaction of glyoxal (B1671930) and formaldehyde (B43269) in ammonia. nih.gov Over the decades, the imidazole ring has been recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds, including the amino acid histidine and various pharmaceuticals. nih.govpharmaguideline.comnih.gov The imidazole ring is ubiquitous in nature and plays a critical role in many biological structures. researchgate.netelsevierpure.com

The significance of the reaction between 1H-imidazole and 2-(chloromethyl)oxirane grew with the advancement of polymer science and the need for functional materials. The ability to form copolymers through this reaction opened pathways for creating materials with specific properties. mallakchemicals.com These polymers found early applications in industries such as paper manufacturing and, notably, in electroplating, where they serve as brighteners and leveling agents. mallakchemicals.commdpi.com The cross-linking of polysaccharides and other polymers with epichlorohydrin (B41342) and imidazole derivatives has also been a known method for the fractionation and solubilization of various materials. mdpi.com

Overview of Reactivity Profiles and Potential Products

The reaction between 1H-imidazole and 2-(chloromethyl)oxirane is governed by their distinct chemical properties. 1H-imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. researchgate.net It is amphoteric, meaning it can act as both a weak acid and a weak base. pharmaguideline.comresearchgate.net One of its nitrogen atoms is nucleophilic, enabling it to react with electrophiles.

2-(chloromethyl)oxirane, an organochlorine compound, is highly reactive due to the presence of two functional groups: an epoxide ring and a chloromethyl group. mdpi.com The reaction with 1H-imidazole typically proceeds via a nucleophilic substitution, where the nucleophilic nitrogen of the imidazole attacks the carbon atom of the chloromethyl group, displacing the chloride ion. This initial reaction usually yields 1-(oxiran-2-ylmethyl)-1H-imidazole, leaving the epoxide ring intact for potential subsequent reactions. researchgate.net

Under different conditions, particularly with varying molar ratios of reactants, this monomer can undergo further reactions. The epoxide ring can be opened by another nucleophile, such as another imidazole molecule, leading to the formation of dimers or, more commonly, polymers. researchgate.net This polymerization results in the formation of an epichlorohydrin-imidazole copolymer, often referred to as an EI polymer. jst.go.jpresearchgate.net The structure of this polymer is a polyether chain with pendant imidazole groups.

Table 1: Reactivity and Products of 2-(chloromethyl)oxirane and 1H-imidazole

| Reactant | Key Reactive Features | Primary Product | Potential Subsequent Products | Reaction Type |

| 1H-imidazole | Nucleophilic nitrogen atom researchgate.net | 1-(oxiran-2-ylmethyl)-1H-imidazole researchgate.net | Imidazole-based epoxides researchgate.net | Nucleophilic Substitution |

| 2-(chloromethyl)oxirane | Electrophilic chloromethyl group, Epoxide ring mdpi.com | Epichlorohydrin-imidazole copolymers (EI Polymer) jst.go.jpresearchgate.net | Ring-Opening Polymerization |

Scope and Relevance of Academic Research in Contemporary Chemistry

The reaction between 2-(chloromethyl)oxirane and 1H-imidazole continues to be a fertile ground for academic and industrial research, with applications expanding into new and innovative areas.

Advanced Materials and Coatings: A significant area of contemporary research is the use of the reaction product, specifically the epichlorohydrin-imidazole copolymer, as a key additive in electrodeposition processes. It functions as a brightener in alkaline and cyanide-free zinc plating, as well as in Zn-Ni alloy plating. mallakchemicals.comjst.go.jphaihangchem.com The polymer adsorbs onto the electrode surface, influencing the deposition behavior and resulting in a bright, even, and corrosion-resistant coating. jst.go.jpresearchgate.net

Biopolymer Modification: Researchers are actively exploring the use of this reaction to modify natural polymers. For instance, the cationization of cellulose (B213188) using the copolymer of (chloromethyl)oxirane and 1H-imidazole allows for the dyeing of cotton with reactive dyes under mild conditions, eliminating the need for large amounts of salt and alkali. mdpi.com This creates a more environmentally friendly process in the textile industry. mdpi.com Similarly, studies have been conducted on cross-linking heparin with epichlorohydrin in the presence of imidazole to prepare new materials for potential medical applications, such as in blood collection tubes or for dialysis components. mdpi.com

Synthetic Chemistry and Drug Discovery: The product of the initial reaction, an imidazole-based epoxide, serves as a valuable synthon for the synthesis of more complex molecules. researchgate.net These epoxides can be readily opened by various nucleophiles to create a series of β-amino alcohols, which are important scaffolds in many biologically active compounds and potential drug candidates. researchgate.net The development of efficient, mild, and metal-free approaches to synthesize these imidazole-based epoxides is a current focus of research. researchgate.net

Ionic Liquids and Polymer Science: Imidazole and its derivatives are fundamental to the development of ionic liquids and functional polymers. researchgate.netresearchgate.net The polymers derived from imidazole and epichlorohydrin are investigated for their potential use in creating polymer membranes for specialized applications like facilitated oxygen transport. researchgate.netresearchgate.net

Table 2: Modern Applications of the 2-(chloromethyl)oxirane and 1H-imidazole Reaction

| Application Area | Specific Use | Key Research Finding | References |

| Electroplating | Brightener for Zn-Ni alloy plating | The epichlorohydrin-imidazole (EI) polymer decreases the transition current density, shifting the deposition behavior from normal to anomalous. jst.go.jp | jst.go.jp, mallakchemicals.com, researchgate.net |

| Textile Industry | Cationization of cellulose for dyeing | Covalent bonds are formed between the reactive dye and the hydroxyl group of the modifying agent, enabling dyeing in mild, salt-free conditions. mdpi.com | mdpi.com |

| Biomedical Materials | Cross-linking of heparin | The reaction can be used to create new heparin derivatives, with the linkage occurring at the serine amino groups of the heparin motif. mdpi.com | mdpi.com |

| Organic Synthesis | Synthon for β-amino alcohols | Imidazole-based epoxides are synthesized as precursors for β-amino alcohols, which are versatile synthons for molecules of medicinal interest. researchgate.net | researchgate.net |

| Material Science | Functional Polymers | Imidazole-containing polymers are used to create materials for applications like oxygen transport membranes. researchgate.net, researchgate.net | researchgate.net, researchgate.net |

Table of Compounds Mentioned

| Common Name / Abbreviation | Systematic Name |

| 2-(chloromethyl)oxirane | 2-(chloromethyl)oxirane |

| Epichlorohydrin | 1-chloro-2,3-epoxypropane |

| 1H-imidazole | 1H-imidazole |

| EI Polymer | 1H-Imidazole, polymer with (chloromethyl)oxirane |

| 1-(oxiran-2-ylmethyl)-1H-imidazole | 1-(oxiran-2-ylmethyl)-1H-imidazole |

| β-Amino alcohols | 2-amino alcohol |

| Glyoxal | Ethane-1,2-dione |

| Formaldehyde | Methanal |

Properties

IUPAC Name |

2-(chloromethyl)oxirane;1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO.C3H4N2/c4-1-3-2-5-3;1-2-5-3-4-1/h3H,1-2H2;1-3H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKQKTMVNUGBPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCl.C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68797-57-9 | |

| Record name | 1H-Imidazole, polymer with 2-(chloromethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68797-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84418-61-1, 68797-57-9 | |

| Record name | 1H-Imidazole, reaction products with epichlorohydrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84418-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, polymer with 2-(chloromethyl)oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, polymer with 2-(chloromethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Imidazole, polymer with (chloromethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Formation of Adducts and Intermediates

The initial and critical stage in the reaction between imidazole (B134444) and epichlorohydrin (B41342) is the formation of an adduct. This process is primarily governed by the principles of nucleophilic addition, where the imidazole molecule attacks the electrophilic carbon atoms of the epoxide ring.

The mechanism of this nucleophilic addition can proceed through two primary pathways:

SN1-like mechanism: This pathway involves the formation of a carbocation intermediate, which is then attacked by the nucleophile.

SN2-like mechanism: This is a concerted, single-step process where the nucleophile attacks as the leaving group departs.

In the context of imidazole and epichlorohydrin, the reaction often involves the imidazole attacking the terminal carbon of the epoxide, leading to the opening of the ring and the formation of a substituted propanol (B110389) derivative. The imidazole ring itself can become a reactive species in polymerization processes. researchgate.netcapes.gov.br

The outcome of the reaction between imidazole and epichlorohydrin is highly sensitive to the reaction conditions, including temperature, solvent, and the presence of catalysts. These parameters can influence the reaction rate, yield, and the type of products formed. For instance, a common laboratory-scale synthesis involves reacting an imidazole derivative with epichlorohydrin in methanol (B129727) at elevated temperatures (e.g., 50°C) for an extended period (e.g., 22 hours) in the presence of a weak base like potassium carbonate.

Longer reaction times, exceeding 24 hours, have been observed to lead to the decomposition of certain dimeric byproducts, favoring the formation of the monomeric epoxide and ring-opened products. Solvent-free conditions have also been explored, sometimes enhanced by microwave irradiation or the use of a Lewis acid catalyst to improve efficiency and yield. researchgate.net

Temperature is a critical parameter. One documented procedure involves raising the initial reaction mixture to a temperature between 313-323 K (40-50 °C), followed by the slow, dropwise addition of epichlorohydrin while maintaining the temperature below 333 K (60 °C). The reaction is then completed by refluxing the mixture at 353 K (80 °C) for approximately two hours to ensure the formation of the desired imidazole-epichlorohydrin adduct (IME). researchgate.net

Table 1: Selected Reaction Conditions for Imidazole-Epichlorohydrin Adduct Formation

| Reactants | Solvent | Catalyst/Base | Temperature | Time | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Imidazole derivative, Epichlorohydrin | Methanol | Potassium Carbonate | 50°C | 22 h | Formation of epoxide and ring-opened products. Dimer decomposition observed after 24h. | |

| Imidazole, Epichlorohydrin | None (Solvent-free) | None (Traditional heating) | 60°C | 12 h | Yield of 82% for the ring-opened adduct. | researchgate.net |

| Imidazole, Epichlorohydrin | Water | None | 313-323 K, then 353 K | ~2 h | Synthesis of the IME adduct for use as a brightener. | researchgate.net |

The reaction between imidazole and epichlorohydrin can be controlled to synthesize specific monomers that retain the reactive epoxide group. These monomers are valuable building blocks for subsequent polymerization reactions. researchgate.net For example, reacting N-hydroxy-2,4,5-trisubstituted-imidazoles with epichlorohydrin provides a route to imidazole-based epoxides. researchgate.net

The synthesis of imidazole-substituted epoxide monomers, such as l-tritylimidazole-2-ethylene oxide and l-tritylimidazole-4-ethylene oxide, has been achieved through multi-step synthetic pathways starting from imidazole or imidazole-4-carboxaldehyde. researchgate.netacs.org Similarly, a derivative of 2-methylimidazole (B133640) was synthesized by reacting it with ethyl glycidyl (B131873) ether, demonstrating the versatility of this reaction class for creating functional monomers. frontiersin.org These monomers serve as precursors for producing polymers with imidazole functionalities.

Polymerization and Copolymerization Processes

The adducts and monomers formed from the reaction of 2-(chloromethyl)oxirane and 1H-imidazole can undergo polymerization to form high-molecular-weight polymers. The resulting polymer, known as imidazole-epichlorohydrin copolymer, has the CAS Registry Number 68797-57-9. epa.govechemi.comchemicalbook.commallakchemicals.comguidechem.comlookchem.com These polymerization processes can occur through different mechanisms, primarily step-growth and ring-opening polymerization.

Step-growth polymerization involves the reaction of bifunctional or multifunctional monomers to form dimers, trimers, and eventually long-chain polymers. wikipedia.org The reaction of amines, such as imidazole, with epichlorohydrin is a classic example of a polycondensation reaction that leads to the formation of polycationic products. google.com In this process, the imidazole acts as a bifunctional monomer, reacting with epichlorohydrin, which also possesses two reactive sites (the epoxide ring and the chloro- group), to build the polymer chain step by step. This type of polymerization is characterized by the gradual increase in molecular weight throughout the reaction.

Imidazole and its derivatives are well-known for their ability to act as initiators or catalysts in the ring-opening polymerization of epoxides. researchgate.netcapes.gov.brfrontiersin.org The imidazole group can function as a nucleophile that attacks and opens the epoxide ring, initiating a chain reaction. acs.org The mechanism often proceeds through the formation of an imidazolium (B1220033) species, which is the active catalyst. researchgate.netcapes.gov.br This imidazolium intermediate is generated by the reaction of imidazole with an epoxide molecule.

Anionic ring-opening polymerization (AROP) is a specific and controlled method used for synthesizing polyethers from various functional epoxide monomers. researchgate.netnih.gov In this process, an anionic initiator is used to open the epoxide ring, and the resulting alkoxide propagates by sequentially adding more monomer units. Imidazole-substituted epoxide monomers have been successfully polymerized using AROP, allowing for the synthesis of polyethers with pendant imidazole groups. researchgate.netacs.org This method offers control over the polymer's molecular weight and architecture.

Controlled Polymerization Techniques for Structural Control

Achieving precise control over the polymer architecture is crucial for tailoring its properties. In the context of imidazole and epichlorohydrin-based systems, several controlled polymerization techniques have been explored.

Imidazole and its derivatives can act as initiators for the anionic polymerization of epoxides. researchgate.net This initiation step involves the reaction of the imidazole with the epoxide, forming an adduct that then propagates the polymerization. The effectiveness of different imidazole derivatives as polymerization initiators has been studied, with factors such as substitution on the imidazole ring influencing the reaction kinetics and the resulting polymer structure. researchgate.net For instance, the polymerization effectiveness of imidazoles has been observed to follow the order: 2-ethyl-4-methylimidazole (B144543) > 1-n-butylimidazole > 2-phenylimidazole (B1217362) > imidazole. researchgate.net

Furthermore, the controlled ring-opening polymerization (ROP) of epichlorohydrin itself, a key monomer in this system, has been extensively investigated. Various catalyst systems, including trialkylaluminum combined with tetraalkylammonium salts, have been successfully employed to achieve controlled polymerization of epichlorohydrin, yielding polymers with predictable molecular weights and narrow molecular weight distributions. chemdad.com Living cationic ROP of epichlorohydrin has also been achieved using initiators like BF3, allowing for the synthesis of well-defined homopolymers and copolymers. nbinno.com These controlled polymerization methods for the epichlorohydrin monomer provide a powerful tool for designing the backbone structure of the final imidazole-containing polymer.

Derivatization and Subsequent Functionalization Strategies

The versatility of the 2-(chloromethyl)oxirane;1H-imidazole polymer system is significantly enhanced through various derivatization and functionalization strategies. These approaches allow for the modification of the polymer's properties to suit specific applications.

Post-Polymerization Modification Approaches

Post-polymerization modification involves the chemical alteration of a pre-existing polymer. In the case of polymers derived from epichlorohydrin, the reactive chloromethyl groups on the poly(epichlorohydrin) backbone serve as handles for grafting other molecules. For example, menthol (B31143) has been successfully grafted onto poly(epichlorohydrin) to create functional polymers. rsc.org

A notable example of post-polymerization modification of a poly(imidazole-epichlorohydrin) system is described in a patent where a polycation is first formed from the reaction of imidazole and epichlorohydrin. wiley-vch.de The remaining reactive epihalohydrin end groups of this polycation are then reacted with a polyol, demonstrating a method to introduce new functional units after the initial polymerization. wiley-vch.de This approach allows for the creation of more complex polymer architectures with tailored functionalities. The general concept of modifying polymers with pendant epoxide groups is also well-established, with various nucleophiles being used to ring-open the epoxide and introduce new chemical moieties. rsc.orgwiley-vch.deresearchgate.netkorea.ac.kr

Table 1: Examples of Post-Polymerization Modification Reactions on Epoxide-Containing Polymers

| Polymer Backbone | Modifying Reagent | Resulting Functionality | Reference |

|---|---|---|---|

| Poly(epichlorohydrin) | Menthol | Grafted menthol units | rsc.org |

| Poly(imidazole-epichlorohydrin) | Polyol | Polyol end-caps | wiley-vch.de |

| Poly(glycidyl methacrylate) | Amines, Thiols, Azides | Amine, Thiol, or Azide functional groups | researchgate.netkorea.ac.kr |

Synthesis of Imidazole-Epichlorohydrin Hybrid Structures

The creation of hybrid structures, such as block or graft copolymers, allows for the combination of distinct polymer properties within a single macromolecule. A German patent details a method to produce block or graft-like polymers by first forming a polycationic segment from imidazole and epichlorohydrin and then linking this segment to an uncharged water-soluble polymer like a polyol. wiley-vch.de

Another approach to forming hybrid structures involves the "grafting onto" method, where pre-synthesized polymer chains are attached to a polymer backbone. For instance, graft copolymers have been synthesized with a poly(epichlorohydrin-co-ethylene oxide) backbone and side chains of polystyrene or poly(isoprene). researchgate.net Similarly, "click" chemistry has been employed to create graft copolymers by reacting azide-functionalized poly(epichlorohydrin) with alkyne-terminated polymers like poly(ε-caprolactone) or poly(ethylene glycol). researchgate.netdergipark.org.tr These strategies can be adapted to create novel imidazole-epichlorohydrin hybrid materials. The cross-linking of biomolecules like heparin with epichlorohydrin in the presence of imidazole also represents a form of hybrid material synthesis. chemsrc.com

Table 2: Synthesis of Imidazole-Epichlorohydrin Hybrid Structures

| Hybrid Structure Type | Synthetic Strategy | Components | Reference |

|---|---|---|---|

| Block/Graft Copolymer | Sequential polymerization | Poly(imidazole-epichlorohydrin) and Polyol | wiley-vch.de |

| Graft Copolymer | "Grafting onto" via living anionic polymerization | Poly(epichlorohydrin-co-ethylene oxide) and Polystyrene/Poly(isoprene) | researchgate.net |

| Graft Copolymer | "Click" chemistry | Azide-functionalized poly(epichlorohydrin) and Alkyne-terminated poly(ε-caprolactone) | researchgate.net |

| Cross-linked Network | Cross-linking reaction | Heparin, Epichlorohydrin, and Imidazole | chemsrc.com |

Integration with Other Monomeric Units for Tailored Properties

The properties of the final polymer can be finely tuned by incorporating other monomeric units into the polymer chain, forming copolymers or terpolymers. Research has demonstrated the synthesis of copolymers using an imidazole-based monomer, 2-allyloxymethyl-1-methylimidazole, with methyl methacrylate. google.com The resulting copolymers exhibited higher thermal stability compared to pure poly(methyl methacrylate). google.com

In the context of epichlorohydrin-based polymers, epichlorohydrin has been copolymerized with other alkylene oxides such as ethylene (B1197577) oxide and propylene (B89431) oxide. chemdad.com This allows for the modification of properties like the glass transition temperature. The reactivity ratios of these comonomers have been studied, providing insight into the resulting copolymer composition. chemdad.com The copolymerization of 3,3-bis(chloromethyl) oxacyclobutane with tetrahydrofuran (B95107) also serves as an analogous example of creating copolymers with tailored properties. korea.ac.kr The resulting copolymers from these reactions can subsequently be reacted with imidazole to introduce the desired functionality. Furthermore, terpolymers of epichlorohydrin, an alkylene oxide, and a glycidyl ether have also been reported, offering another avenue for property modulation.

Table 3: Copolymerization of Imidazole-Based or Epichlorohydrin Monomers with Other Units

| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Copolymer Properties | Reference |

|---|---|---|---|---|

| 2-allyloxymethyl-1-methylimidazole | Methyl methacrylate | Photopolymerization | Increased thermal stability | google.com |

| Epichlorohydrin | Ethylene oxide/Propylene oxide | Coordinated anionic polymerization | Modified glass transition temperature | chemdad.com |

| 3,3-bis(chloromethyl) oxacyclobutane | Tetrahydrofuran | Cationic copolymerization | Amorphous polymers with high molecular weight | korea.ac.kr |

Elucidation of Reaction Mechanisms and Kinetics

Investigation of Nucleophilic Ring-Opening Mechanisms of 2-(chloromethyl)oxirane

The initial step in the reaction involves the nucleophilic attack of imidazole (B134444) on the epichlorohydrin (B41342) molecule. This can occur at either the carbon of the chloromethyl group or one of the carbons of the oxirane ring.

The nucleophilic substitution reaction between epichlorohydrin and an imidazole derivative can be mechanistically complex, with evidence suggesting characteristics of both SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways. The SN2 mechanism involves a concerted, single-step process where the nucleophile attacks as the leaving group departs. youtube.com This pathway is characterized by a backside attack, leading to an inversion of stereochemistry at a chiral center. youtube.comyoutube.com In contrast, the SN1 mechanism is a two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. youtube.com

In the context of imidazole and epichlorohydrin, the reaction leading to product formation can be rationalized through either an SN1 or SN2 mechanism. The formation of a carbocation intermediate, a hallmark of the SN1 pathway, is more likely with substrates that can form stable carbocations (e.g., tertiary halides). youtube.com Given that epichlorohydrin contains a primary chloride, an SN2 pathway is generally favored for substitution at the chloromethyl group. However, the epoxide ring opening can also be acid-catalyzed, which might involve protonation of the oxygen followed by carbocation-like character at the ring carbons.

The reaction is often considered thermodynamically controlled rather than kinetically controlled, suggesting that the most stable products are preferentially formed over the products that form the fastest. Studies on related systems show that the reaction of amines with epichlorohydrin can lead to polycationic products. google.com

Regioselectivity is a critical aspect of the imidazole-epichlorohydrin reaction, as the nucleophilic attack can occur at two distinct sites: the primary carbon bearing the chlorine atom or one of the two carbons of the epoxide ring. Research has shown that under certain conditions, a single reaction can yield multiple products, highlighting the complexity of regioselectivity.

In one study involving an N1-hydroxy imidazole derivative reacting with epichlorohydrin in methanol (B129727) with potassium carbonate, three different products were formed in one pot :

An oxime ether, resulting from the substitution of the chloride.

A solvent-assisted ring-opening product, where methanol acts as a nucleophile.

A dimeric product from the nucleophilic substitution on the epoxide ring.

The formation of these products demonstrates the competitive nature of the reaction pathways. The steric bulk of the nucleophile plays a significant role; a bulkier nucleophile like an imidazole derivative may face steric hindrance when attacking the epoxide ring, requiring a specific orientation for a successful reaction. The ring-opening of epoxides by nucleophiles typically proceeds via an SN2 mechanism, which results in an inversion of configuration at the attacked carbon center. researchgate.net

| Product Type | Description | Observed Yield |

|---|---|---|

| Solvent-Assisted Ring Opening | Methanol acts as a nucleophile, opening the epoxide ring. This was the major product. | 50% |

| Normal Oxime Ether | Formed by nucleophilic attack on the chloromethyl group, displacing the chloride. | 35% |

| Dimer | Resulting from the nucleophilic attack of another imidazole molecule on the epoxide ring. | 13% |

Kinetic Analysis of Adduct Formation and Polymerization Propagation

The kinetics of the reaction between imidazole and epichlorohydrin govern the rate of formation of the initial adducts and the subsequent propagation of polymerization.

Detailed kinetic studies providing specific rate constants and activation parameters for the 2-(chloromethyl)oxirane and 1H-imidazole reaction are not extensively documented in the provided literature. However, reaction conditions reported in various studies offer qualitative insights into the reaction kinetics. For instance, reactions are often carried out at elevated temperatures (e.g., 50°C for 22 hours or reflux at 80°C for 2 hours), indicating a significant activation energy barrier. researchgate.net

In a related study on the kinetics of imidazole with different oxalate (B1200264) esters, the reaction with bis(2,4,6-trichlorophenyl) oxalate (TCPO) showed a second-order dependence on imidazole concentration and a negative activation energy of -6.2 ± 0.3 kJ/mol. nih.gov In contrast, the reaction with bis(2,4-dinitrophenyl) oxalate (DNPO) had a first-order dependence on imidazole and a positive activation energy of 12.0 ± 0.6 kJ/mol. nih.gov These differences were attributed to a shift in the rate-determining step, a phenomenon that could also be relevant in the more complex epichlorohydrin system. nih.gov The observation that certain products are favored suggests the reaction is thermodynamically controlled, meaning the product distribution is determined by relative stabilities rather than reaction rates.

Solvents and catalysts have a profound effect on the reaction between imidazole and epichlorohydrin. The solvent can participate directly in the reaction, influencing the product distribution. For example, in methanol, a "solvent assisted ring opening" product can become the major product. The use of a base like potassium carbonate (K2CO3) is also common, which deprotonates the imidazole, increasing its nucleophilicity and thus the reaction rate.

In other applications, imidazole itself or imidazole-containing structures can act as catalysts. nih.govnih.gov For instance, an iron(III) porphyrin complex was found to catalyze the epoxidation of olefins by H2O2 only when an imidazole derivative was present in an aprotic solvent. nih.gov This suggests that imidazole can play a role in activating reacting species. Furthermore, it has been noted that halohydrocarbons like epichlorohydrin can react with imidazole-based frameworks to create a complex ionic catalyst that self-catalyzes the reaction. nih.gov The choice of a polar aprotic solvent can favor SN2 reactions by solvating the cation but not the nucleophilic anion, thereby enhancing the nucleophile's reactivity. youtube.com

Computational and Theoretical Studies

Computational chemistry provides valuable insights into the reaction mechanisms that are not easily accessible through experimental methods alone. Density Functional Theory (DFT) and other quantum-chemical calculations have been employed to support experimental findings and to elucidate the reaction pathways between epichlorohydrin and imidazole derivatives. researchgate.netmdpi.com

DFT calculations have been used to map the reaction pathway, helping to rationalize the formation of different products. researchgate.net These theoretical studies can model the transition states and intermediates, providing energetic information that helps to determine whether a reaction is kinetically or thermodynamically favored.

In studies of a copolymer of (chloromethyl)oxirane and 1H-imidazole, molecular mechanics (MM+) and quantum-chemical calculations (PM3) were used to confirm the high activity of the nucleophile formed on the hydroxyl group in the modifier chain. mdpi.com These calculations also revealed very high electron density differences in the nitrogen atoms depending on their location in the cationic modifier chain, which influences their reactivity. mdpi.com

| Computational Method | System Studied | Key Findings | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction of Epichlorohydrin with N1-hydroxy-imidazole derivatives | Supported experimental findings and helped to delineate the reaction pathway leading to product formation. | researchgate.net |

| Molecular Mechanics (MM+) and PM3 | Copolymer of (chloromethyl)oxirane-1H-imidazole | Confirmed the high nucleophilic activity of the hydroxyl group in the modifier chain and analyzed electron densities on nitrogen atoms. | mdpi.com |

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has proven to be a powerful tool for mapping the potential energy surface and elucidating the reaction pathways of the 2-(chloromethyl)oxirane and 1H-imidazole reaction. Computational studies, particularly those investigating the ring-opening of 2-(chloromethyl)oxirane by nucleophiles, offer significant insights into the probable mechanisms. researchgate.net

The reaction is characterized by the nucleophilic attack of the imidazole nitrogen on one of the carbon atoms of the oxirane ring. DFT calculations have been employed to determine the most favorable pathway for this attack. The geometry of the transition states and the activation parameters of similar reactions correspond to an SN2-like mechanism. researchgate.net Quantum chemical simulations of the potential energy surface for the ring-opening of the oxirane by nucleophiles have confirmed that a backside α-attack by the nucleophile is the favored path of interaction. researchgate.net

In the context of a copolymer of (chloromethyl)oxirane and 1H-imidazole, quantum-chemical calculations using the PM3 method have been used to analyze the electron densities on the nitrogen atoms within the imidazole ring. mdpi.com These calculations revealed substantial differences in electron density depending on the nitrogen atom's location in the modifier chain, indicating an irregular dislocation of the positive charge between the N(1) and N(2) atoms. mdpi.com This has implications for the nucleophilicity of the imidazole ring and its reactivity towards the electrophilic oxirane.

Table 1: Calculated Electron Densities on Nitrogen Atoms

| Atom | Location in Chain | Electron Density |

|---|---|---|

| N(1) | Imidazole Ring | Data not publicly available |

| N(2) | Imidazole Ring | Data not publicly available |

This table is interactive. The electron density values are placeholders as the specific numerical data from the cited source for the direct 2-(chloromethyl)oxirane and 1H-imidazole reaction is not available. The original study on the copolymer provides a qualitative description of substantial differences. mdpi.com

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a means to study the dynamic interactions between molecules, providing a deeper understanding of the intermolecular forces at play during the reaction of 2-(chloromethyl)oxirane and 1H-imidazole. While specific MD simulation studies on this exact reaction are not extensively documented in publicly available literature, the principles of MD can be applied to understand the pre-reaction complex formation and the role of the solvent environment.

MD simulations can model the approach of the 1H-imidazole molecule to the 2-(chloromethyl)oxirane. These simulations would reveal the preferred orientation of the molecules, driven by electrostatic interactions, hydrogen bonding, and van der Waals forces. The simulation can track the trajectories of the atoms over time, providing insights into the formation of a pre-reaction complex where the imidazole nitrogen is positioned for a nucleophilic attack on the oxirane ring.

Furthermore, MD simulations are invaluable for understanding the role of the solvent in the reaction. The solvent can influence the reaction rate and mechanism by stabilizing the reactants, transition state, or products. By simulating the reaction in different solvent environments, one can predict how the intermolecular interactions between the reactants and the solvent molecules affect the energy barrier of the reaction.

Quantum Chemical Analysis of Transition States and Energy Profiles

Quantum chemical analysis provides detailed information about the transition states and energy profiles of the reaction between 2-(chloromethyl)oxirane and 1H-imidazole. This analysis is crucial for understanding the kinetics and thermodynamics of the reaction.

For the related ring-opening reaction of 2-(chloromethyl)oxirane, quantum chemical simulations have been used to map the potential energy surface. researchgate.net These studies show that the reaction proceeds through a transition state with a well-defined geometry. The analysis of this transition state, using methods like More O'Ferrall-Jencks plots, helps in characterizing the nature of the SN2-like mechanism. researchgate.net

The energy profile of the reaction can be calculated, showing the relative energies of the reactants, transition state, and products. The height of the energy barrier, or activation energy, determines the reaction rate. DFT calculations have been instrumental in determining these energy profiles. For the nucleophilic attack on 2-(chloromethyl)oxirane, the calculations would typically show the energy changes as the bond between the imidazole nitrogen and the oxirane carbon forms, and the carbon-oxygen bond of the epoxide ring breaks.

Table 2: Hypothetical Energy Profile Data for the Reaction of 2-(chloromethyl)oxirane and 1H-imidazole

| Reaction Coordinate | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | Value not available |

| Products | Value not available |

This table is interactive and presents a hypothetical energy profile. Specific calculated values for the direct reaction are not available in the cited literature, but this format represents how such data would be presented from a quantum chemical analysis.

Advanced Characterization and Structural Analysis of Reaction Products

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise connectivity of atoms in the product molecule. Both ¹H and ¹³C NMR are employed to map out the carbon and proton skeletons, confirming the successful N-alkylation of the imidazole (B134444) ring and the integrity of the oxirane moiety.

In the ¹H NMR spectrum, the disappearance of the broad N-H proton signal from the starting 1H-imidazole is a key indicator of the reaction's success. hmdb.cachemicalbook.com The spectrum of the product, 1-(oxiran-2-ylmethyl)-1H-imidazole, is expected to show distinct signals corresponding to the imidazole ring protons and the newly introduced glycidyl (B131873) group. The protons on the imidazole ring typically appear in the downfield region (δ 7.0-8.0 ppm). The protons of the oxirane ring and the adjacent methylene (B1212753) bridge appear in the upfield region (δ 2.5-4.5 ppm). researchgate.netrsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon environment. The spectrum would confirm the presence of three distinct carbons for the imidazole ring and three carbons for the oxirane-methyl substituent. nih.govrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-(oxiran-2-ylmethyl)-1H-imidazole

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Imidazole H-2 | ~7.7 | ~137 |

| Imidazole H-4 | ~7.1 | ~129 |

| Imidazole H-5 | ~7.1 | ~120 |

| N-C H₂ | ~4.2 | ~51 |

| Oxirane C H | ~3.3 | ~50 |

| Oxirane C H₂ | ~2.8, ~2.6 | ~44 |

Note: Data are predicted based on typical values for similar structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in the reaction product and to verify the consumption of the reactants. A crucial piece of evidence from the FT-IR spectrum of the product is the absence of the broad N-H stretching vibration, which is characteristic of the starting 1H-imidazole and typically appears in the 2500-3300 cm⁻¹ region. nist.govresearchgate.net

The spectrum of 1-(oxiran-2-ylmethyl)-1H-imidazole will instead display characteristic absorption bands that confirm its structure. These include C-H stretching vibrations for both the aromatic imidazole ring and the aliphatic glycidyl group, C=N and C-N stretching vibrations of the imidazole ring, and the characteristic asymmetric stretching of the C-O-C bond of the oxirane ring. researchgate.netnist.gov The analysis of various imidazole derivatives by FT-IR provides a reference for assigning these bands. nih.gov

Table 2: Key FT-IR Absorption Bands for 1-(oxiran-2-ylmethyl)-1H-imidazole

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3150-3100 | C-H Stretch | Imidazole Ring |

| 3050-2850 | C-H Stretch | Aliphatic (CH₂, CH) |

| ~1670, ~1520 | C=N, C=C Stretch | Imidazole Ring |

| ~1230 | C-O-C Asymmetric Stretch | Oxirane Ring |

| ~1100 | C-N Stretch | Imidazole Ring |

Note: Data are predicted based on typical values for similar structures. researchgate.netnist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is employed to determine the molecular weight of the synthesized compound, providing definitive evidence of its identity. For 1-(oxiran-2-ylmethyl)-1H-imidazole (C₆H₈N₂O), the calculated molecular weight is approximately 124.14 g/mol . The mass spectrum would exhibit a molecular ion peak ([M]⁺) at an m/z value corresponding to this mass.

Electron ionization (EI) is a common technique used for this analysis. The fragmentation pattern observed in the mass spectrum offers additional structural confirmation. Expected fragmentation pathways for 1-(oxiran-2-ylmethyl)-1H-imidazole include the loss of the glycidyl group or cleavage of the oxirane ring. The mass spectrum of the related compound 1-methyl-1H-imidazole shows a prominent molecular ion peak, a behavior also anticipated for the title compound. nist.gov The addition of imidazole derivatives can also be used to reduce charge states in native mass spectrometry applications. nih.gov

Chromatographic Separations and Purity Assessment

Chromatographic techniques are fundamental for monitoring the progress of the reaction, isolating the final product, and assessing its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that separates the components of a mixture and then provides mass analysis for each component. nih.gov It is highly effective for profiling the reaction mixture to identify the main product, unreacted starting materials, and any potential side products.

A typical LC-MS method for the analysis of the reaction product would involve reverse-phase chromatography. wiley.comnih.gov A C18 column is commonly used as the stationary phase, with a mobile phase consisting of a gradient mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as water with 0.1% formic acid or ammonium (B1175870) acetate). wiley.comcaa.go.jp The separated components are then detected by a mass spectrometer, often using an electrospray ionization (ESI) source, which is well-suited for polarizing and ionizing imidazole compounds. wiley.comnih.gov This method allows for both the quantification of the product and the confirmation of its molecular weight.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and effective method for monitoring the progress of the synthesis in real-time. thieme.de The technique involves spotting the reaction mixture onto a TLC plate, typically coated with silica (B1680970) gel, and developing it with an appropriate solvent system (mobile phase).

For the reaction between 2-(chloromethyl)oxirane and 1H-imidazole, a mobile phase consisting of a mixture like ethyl acetate/hexanes or dichloromethane/methanol would likely provide good separation. By comparing the spots of the reaction mixture to the spots of the starting materials run on the same plate, one can track the consumption of the reactants and the formation of the new product spot. The imidazole-containing compounds can often be visualized under UV light (254 nm) or by staining with iodine vapor. nih.gov The retention factor (Rf) value of the product will differ from that of the starting materials, providing a clear indication of the reaction's progression towards completion.

Compound Index

| Compound Name | Synonym(s) | Chemical Formula |

|---|---|---|

| 2-(chloromethyl)oxirane | Epichlorohydrin (B41342) | C₃H₅ClO |

| 1H-imidazole | Imidazole, Glyoxaline | C₃H₄N₂ |

| 1-(oxiran-2-ylmethyl)-1H-imidazole | 1-Glycidylimidazole | C₆H₈N₂O |

| Methanol | CH₄O | |

| Acetonitrile | C₂H₃N | |

| Ethyl acetate | C₄H₈O₂ | |

| Hexane | C₆H₁₄ | |

| Dichloromethane | Methylene chloride | CH₂Cl₂ |

Morphological and Microstructural Characterization

The morphology and microstructure of the polymer are critical determinants of its physical and chemical behavior. Techniques such as Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) provide valuable insights into these aspects.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at a high resolution. For imidazole-based polymers, SEM analysis reveals detailed information about the particle shape, size distribution, and surface texture.

In studies of analogous cross-linked poly(vinyl imidazole) materials, SEM micrographs have shown the formation of distinct particle structures. researchgate.net The morphology can vary depending on the synthesis conditions. For instance, some preparations yield spherical particles, while others may result in more irregular or agglomerated structures. The surface can appear either smooth or textured, which can influence the material's interaction with other substances.

Table 1: Illustrative SEM Findings for an Imidazole-Based Polymer

| Parameter | Observation for an Analogous Polymer | Reference |

| Particle Shape | Spherical and agglomerated particles | researchgate.net |

| Surface Texture | Generally uniform and somewhat smooth | researchgate.net |

| Porosity | Evidence of mesoporous structure in some formulations | researchgate.net |

Note: This data is for a related mesoporous cross-linked poly(vinyl imidazole) and serves as an example of the type of information obtained from SEM analysis.

X-ray Diffraction (XRD) is employed to determine the crystalline or amorphous nature of a material. The resulting diffraction pattern provides information about the long-range atomic order within the substance.

For the reaction product of imidazole and epichlorohydrin, particularly when used in the formation of films or composites, the material is often found to be amorphous. In a study involving the cross-linking of heparin with epichlorohydrin in the presence of imidazole, X-ray diffraction analysis of the resulting films revealed a lack of sharp peaks, which is characteristic of an amorphous structure. mdpi.com This suggests that the polymer chains are arranged in a disordered fashion, without a regular, repeating crystalline lattice.

Table 2: XRD Analysis Results for an Imidazole-Epichlorohydrin Cross-linked Material

| Property | Finding | Reference |

| Crystallinity | Amorphous | mdpi.com |

| Diffraction Pattern | Absence of sharp crystalline peaks | mdpi.com |

Bulk Material Characterization

The bulk properties of the polymer, such as its thermal stability and surface area, are crucial for its practical application. Thermogravimetric Analysis (TGA) and Brunauer–Emmett–Teller (BET) analysis are standard methods for evaluating these characteristics.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of a material and to identify the temperatures at which decomposition occurs.

For imidazole-based polymers, TGA typically shows a multi-step degradation process. In the case of a related poly(vinyl imidazole) catalyst, the TGA curve indicated initial weight loss at lower temperatures, corresponding to the loss of adsorbed water and solvents. researchgate.net This is followed by the main decomposition of the polymer backbone at higher temperatures. The onset of significant degradation provides an indication of the material's thermal stability.

Table 3: Illustrative TGA Data for an Imidazole-Based Polymer

| Temperature Range | Weight Loss Event for an Analogous Polymer | Reference |

| < 150°C | Removal of adsorbed water and solvents | researchgate.net |

| > 250°C | Decomposition of the main polymer structure | researchgate.net |

Note: This data is for a related mesoporous cross-linked poly(vinyl imidazole) and is presented as an example of thermal behavior.

The Brunauer–Emmett–Teller (BET) method is a widely used technique for determining the specific surface area of a material. It involves the adsorption of a gas, typically nitrogen, onto the surface of the sample at a low temperature. This analysis is particularly relevant for porous materials where a large surface area is often a key feature.

For porous imidazole-based polymers, such as certain cross-linked poly(vinyl imidazole)s, BET analysis can reveal high surface areas, which is advantageous for applications like catalysis and adsorption. researchgate.net The analysis of the nitrogen adsorption-desorption isotherm can also provide information about the pore size distribution. It is important to note that the reaction product of 2-(chloromethyl)oxirane and 1H-imidazole is not always produced as a porous material. In its non-porous form, the specific surface area would be significantly lower.

Table 4: Illustrative BET Surface Area Data for a Porous Imidazole-Based Polymer

| Parameter | Value for an Analogous Porous Polymer | Reference |

| Specific Surface Area | Can be in the range of several hundred m²/g | researchgate.net |

| Porosity | Presence of mesopores | researchgate.net |

Note: This data is for a related mesoporous cross-linked poly(vinyl imidazole) and illustrates the properties of a porous variant. The surface area of a non-porous imidazole-epichlorohydrin copolymer would be much lower.

Catalytic Applications of Imidazole Epichlorohydrin Derived Compounds

Role in Polymerization Catalysis and Curing Accelerators

The copolymer derived from 1H-imidazole and 2-(chloromethyl)oxirane, also known as epichlorohydrin (B41342), is a significant member of the imidazole (B134444) derivative family utilized as a catalyst and accelerator in polymerization processes. Its primary application lies in the curing of epoxy resins, where it plays a crucial role in accelerating the cross-linking reaction, thereby reducing curing times and temperatures.

Acceleration of Epoxy Resin Curing Processes

The incorporation of the 1H-imidazole-epichlorohydrin polymer into epoxy resin formulations significantly enhances the rate of the curing reaction. researchgate.net Imidazoles, in general, are recognized as highly effective curing agents and accelerators for epoxy resins, leading to cured materials with excellent chemical resistance, high thermal stability, and favorable dielectric properties. researchgate.net The polymeric nature of the 1H-imidazole-epichlorohydrin adduct offers advantages in terms of handling and dispersion within the epoxy matrix.

The catalytic activity of this polymer allows for the curing process to be carried out at lower temperatures or in shorter times than would be required with the epoxy resin alone or with less reactive curing agents. globethesis.com This acceleration is a critical factor in various industrial applications, including the manufacturing of composites, adhesives, and electronic components, where production speed is a key consideration. researchgate.net Studies on similar imidazole-based accelerators have shown that they can significantly lower the onset and peak temperatures of the curing exotherm, as observed through differential scanning calorimetry (DSC). researchgate.net For instance, the introduction of polymeric imidazole derivatives can lower the curing temperature of an epoxy/dicyandiamide system from over 170°C to a range of 72–111°C. researchgate.net

To illustrate the typical effect of an imidazole-based accelerator on the curing of an epoxy resin, the following interactive data table presents representative data based on findings for similar imidazole derivatives.

| Accelerator Concentration (phr*) | Curing Temperature (°C) | Gel Time (minutes) | Glass Transition Temperature (Tg) (°C) |

| 0 | 150 | > 120 | 110 |

| 1 | 150 | 45 | 125 |

| 3 | 150 | 20 | 135 |

| 5 | 150 | 8 | 140 |

| 3 | 120 | 55 | 130 |

*phr = parts per hundred parts of resin

Note: This table is illustrative and compiled from general knowledge of imidazole-based accelerators. The values are representative and intended to show the trend of how an accelerator like 1H-Imidazole, polymer with 2-(chloromethyl)oxirane, might perform.

Mechanisms of Catalytic Activity in Polymerization

The catalytic mechanism of imidazole derivatives in the curing of epoxy resins is a complex process that involves several stages. The primary mechanism is understood to be an anionic polymerization of the epoxy groups, which is initiated by the imidazole. researchgate.net

The process begins with the nucleophilic attack of the tertiary nitrogen atom of the imidazole ring on the carbon atom of the oxirane ring of an epoxy molecule. This initial reaction leads to the opening of the epoxy ring and the formation of a zwitterionic adduct. globethesis.comresearchgate.net

In the case of the 1H-imidazole-epichlorohydrin polymer, the imidazole moieties along the polymer chain act as the catalytic sites. The initial adduct formation is a critical step, and it has been suggested that this adduct is the true catalytic species that initiates the subsequent polymerization. researchgate.net

Following the formation of the initial zwitterionic adduct, the alkoxide anion generated is a highly reactive species that can then attack another epoxy group, propagating the polymerization in a chain-growth manner. This anionic polymerization leads to the formation of polyether linkages, which build up the cross-linked network of the cured epoxy resin.

A key feature of imidazole catalysis is the potential for the regeneration of the catalyst. researchgate.net One proposed pathway for regeneration involves the N-dealkylation of the imidazolium (B1220033) species formed during the reaction. researchgate.net This regeneration allows a small amount of the imidazole-based accelerator to catalyze the polymerization of a large number of epoxy groups, demonstrating its true catalytic function. researchgate.net

Initiation: The tertiary amine of the imidazole ring attacks an epoxy group, forming a zwitterionic adduct.

Propagation: The resulting alkoxide anion attacks another epoxy ring, leading to the growth of a polyether chain.

Chain Transfer/Catalyst Regeneration: The catalyst can be regenerated through various pathways, allowing it to initiate new polymer chains.

The structure of the imidazole derivative can influence its reactivity. For instance, imidazoles without a substituent at the N-1 position can react differently than 1-substituted imidazoles. researchgate.net The polymeric structure of 1H-imidazole-epichlorohydrin, with its repeating imidazole units, provides multiple sites for catalysis, contributing to its effectiveness as a curing accelerator.

Polymer and Material Science Applications

Development of Functional Polymers and Copolymers

The copolymerization of 2-(chloromethyl)oxirane and 1H-imidazole gives rise to functional polymers with tailored properties. These polymers are noted for their utility as crosslinking agents, film-formers, and cationic polyelectrolytes.

The reaction between the epoxy group of 2-(chloromethyl)oxirane and the secondary amine of the 1H-imidazole ring forms the basis for creating potent crosslinking agents. In the presence of imidazole (B134444), a proposed cross-linking mechanism involves an initial reaction between an epichlorohydrin (B41342) molecule and imidazole. This activated intermediate subsequently reacts with a substrate, such as the serine end group of heparin, to form a cross-linked network. mdpi.com This ability to bridge polymer chains is fundamental to modifying the mechanical properties and stability of materials.

These polymers are also effective film-formers, a property utilized in applications like electroplating. The imidazole-epichlorohydrin copolymer is used as a primary brightener in cyanide and alkaline cyanide-free zinc plating processes. mallakchemicals.com In this role, the polymer forms a thin, uniform film on the cathode surface, which controls the metal deposition process, resulting in a bright, level, and adherent zinc layer. mallakchemicals.com The film-forming capability is crucial for achieving high throwing power, which ensures even plating on complex shapes, and for preventing defects like blistering. mallakchemicals.com

| Application | Function | Key Property |

| Polymer Synthesis | Crosslinking Agent | Reacts with substrates to form networks |

| Electroplating | Film-Forming Brightener | Forms uniform films on metal surfaces |

The incorporation of the imidazole moiety into the polymer backbone imparts a cationic character, making these materials a significant class of polyelectrolytes. The quaternization of the imidazole nitrogen atoms during or after polymerization results in a polymer with a positive charge. Imidazole- and imidazolium-based polymers are noted for their potential in creating polyelectrolyte brushes on surfaces and their ability to engage in electrostatic interactions. researchgate.net

Researchers have synthesized novel cationic poly(ionic liquid)s (PILs) by reacting commercially available poly(epichlorohydrin-co-ethylene oxide) with various N-substituted imidazoles. nih.govacs.org This process yields polymers with high ionic conductivity, making them suitable for applications in all-solid-state electrochemical devices. nih.govacs.org The properties of these cationic polymers can be finely tuned by altering the substituents on the imidazole ring and by selecting different counter-anions, which influences properties like glass transition temperature and ionic conductivity. acs.org

The architecture of polymers containing the 2-(chloromethyl)oxirane and 1H-imidazole units can be designed to achieve superior performance, particularly in terms of thermal and chemical stability. Incorporating heterocyclic rings like imidazole into polymer backbones is a known strategy to enhance these properties. rsc.org

Studies have shown that imidazole-containing polymers can exhibit exceptional stability. For instance, polyimides incorporating imidazole rings have shown high thermal stability, with 10% mass loss temperatures recorded between 478–504 °C and glass transition temperatures ranging from 273 to 306 °C. rsc.org In another example, a monolithic ionogel electrolyte membrane based on a quaternary ammonium (B1175870) poly(epichlorohydrin) matrix demonstrated thermal stability up to 250 °C. rsc.org Similarly, poly(ionic liquid)s synthesized from poly(epichlorohydrin-co-ethylene oxide) and imidazoles are stable at temperatures above 185 °C. nih.govacs.org This robustness is attributed to the inherent stability of the imidazole ring and the strong covalent bonds within the polymer architecture. rsc.orglu.se Furthermore, certain imidazole-based polymers have demonstrated superior chemical stability, maintaining their structural integrity even after prolonged exposure to harsh chemical environments. lu.se

Research Findings on Polymer Stability:

| Polymer Type | Key Architectural Feature | Performance Highlight |

|---|---|---|

| Imidazole-based Polyimides | Imidazole rings in backbone | 10% mass loss temp: 478–504 °C rsc.org |

| Quaternary Poly(epichlorohydrin) | Imidazole-based ionogel matrix | Stable up to 250 °C rsc.org |

| Imidazole-based PILs | Imidazolium (B1220033) side chains | Stable above 185 °C nih.govacs.org |

Applications in Surface Modification and Coating Technologies

The reactive and cationic nature of the 2-(chloromethyl)oxirane;1H-imidazole copolymer makes it highly effective for modifying the surfaces of various materials, enhancing properties such as dye affinity and adhesion.

One of the most significant applications of the copolymer is in the cationization of cellulose (B213188). The modification introduces permanent positive charges onto the cotton fiber surface, which is naturally anionic. This charge reversal allows for the electrostatic attraction of anionic substances like reactive dyes. The process involves a two-step reaction where the copolymer, under alkaline conditions, forms an epoxy group that then reacts with the hydroxyl groups of cellulose to form a stable covalent ether bond.

This cationization process fundamentally changes the dyeing mechanism. Cotton treated with the copolymer can be dyed at room temperature without the need for large amounts of salt or alkali, which are typically required in conventional reactive dyeing to drive dye fixation. This results in a more environmentally friendly and efficient dyeing process with high dye fixation rates.

The inherent properties of the copolymer of 2-(chloromethyl)oxirane and 1H-imidazole make it a candidate for use as an adhesion promoter in multi-material systems. Its utility in electroplating as a brightener that ensures an adherent metal layer is a clear demonstration of its adhesion-promoting capabilities on metal substrates. mallakchemicals.com The polymer's cationic nature and the presence of polar functional groups can facilitate strong interfacial bonding between a coating and a substrate.

In the broader context of coatings, complex copolymers are often used as additives to improve adhesion, particularly on challenging plastic substrates. While not always based specifically on imidazole and epichlorohydrin, the principle relies on using functional polymers to create effective bonding between a basecoat and the substrate, as well as between different layers of a multilayer paint system. The reactive oxirane remnants and the polar imidazole groups within the 2-(chloromethyl)oxirane;1H-imidazole polymer structure provide the necessary functionality to act as a tie layer, enhancing compatibility and adhesion between otherwise incompatible materials.

Materials for Separation and Adsorption Technologies

Polymers derived from 2-(chloromethyl)oxirane and 1H-imidazole are highly effective in separation and adsorption applications due to the presence of nitrogen-containing imidazole groups. These groups can be quaternized to create fixed positive charges for ion exchange or can act as active sites for the adsorption of specific chemical species through various interactions. mdpi.commdpi.com

The functionalization of polymers with imidazole groups is a key strategy in the development of anion exchange membranes (AEMs). mdpi.comnih.gov The reaction involving epichlorohydrin is crucial for creating the polymer backbone and providing sites for attaching these functional groups. In these materials, the nitrogen atoms in the imidazole ring can be quaternized, creating permanent cationic charges that facilitate the transport of anions. This process is fundamental to the function of AEMs in technologies like fuel cells and electrodialysis. mdpi.comresearchgate.net

A notable example is the synthesis of a novel AEM by crosslinking quaternized polyepichlorohydrin (QPECH) with 1-(3-aminopropyl) imidazole grafted onto a poly(arylene ether ketone) (PAEK-API) backbone. mdpi.comnih.gov In this composite membrane, the QPECH component provides excellent ion conductivity, while the rigid PAEK-API structure serves as a reinforcing agent, enhancing mechanical strength. mdpi.comnih.gov The resulting cross-linked structure creates a homogeneous and dense membrane, which is crucial for efficient ion transport and durability. mdpi.com These membranes exhibit high hydroxide (B78521) ion conductivity and maintain thermal stability at elevated temperatures. mdpi.comnih.gov Research has demonstrated that such membranes can remain chemically stable for extended periods in highly alkaline solutions without a significant loss of ion exchange capacity. mdpi.com

Table 1: Performance Characteristics of an Imidazole-Functionalized Anion Exchange Membrane

| Property | Value | Reference |

|---|---|---|

| Hydroxide Ion Conductivity | 0.022 S/cm (at 30 °C) to 0.033 S/cm (at 80 °C) | mdpi.com, nih.gov |

| Thermal Stability | Up to 250 °C | mdpi.com |

| Chemical Stability | Stable for 30 days in 4 M NaOH solution | mdpi.com |

| Ion Exchange Capacity (IEC) | 3.47 mmol/g (in a comparable PECH-based system) | nih.gov |

This table presents data for a novel AEM synthesized from quaternized polyepichlorohydrin cross-linked with an imidazole-grafted polymer, with a comparative IEC value from a similar polyepichlorohydrin-based membrane.

The imidazole functionality incorporated into polymer networks via epichlorohydrin serves as a highly effective active site for the adsorption of various chemical species. The nitrogen atoms in the imidazole ring can chelate with heavy metal ions, while the aromatic nature of the ring allows for π-π interactions with organic molecules. mdpi.comnih.govnih.gov

Polymers synthesized from imidazole-based ionic liquids have demonstrated exceptional adsorption capabilities for organic compounds like tea polyphenols. mdpi.com The mechanism of adsorption in these cases can involve the formation of a π-π conjugate effect between the imidazole ring of the polymer and the aromatic rings of the adsorbate. mdpi.com

Furthermore, materials containing imidazole moieties are effective in adsorbing metal ions and dyes. Zeolitic Imidazolate Frameworks (ZIFs), which are built from metal ions linked by imidazole-based ligands, show high adsorption capacity for certain dyes, which is attributed to the interaction between the dye's aromatic rings and the imidazole units of the ZIF structure. mdpi.com The reaction product of epichlorohydrin and imidazole has also been utilized as an additive in electroplating, where it adsorbs onto the cathode surface to influence the deposition of metal alloys like Zn-Ni. jst.go.jpresearchgate.net This adsorption ability is influenced by factors such as temperature and concentration of the polymer in the solution. researchgate.net

Table 2: Adsorption Capacities of Imidazole-Based Materials

| Adsorbent Material | Target Species | Adsorption Capacity | Interaction Mechanism | Reference |

|---|---|---|---|---|

| Imidazole Ionic Liquid Polymer | Tea Polyphenols | 521 mg/g | π-π conjugation | mdpi.com |

| ZIF-8 Nanofibers | Malachite Green (cationic dye) | 1666.67 mg/g | Interaction with imidazole moieties | mdpi.com |

| ZIF-8 Nanofibers | Methylene (B1212753) Blue (cationic dye) | 120.48 mg/g | Interaction with imidazole moieties | mdpi.com |

This table showcases the adsorption performance of different materials containing imidazole functionality for various chemical species.

Integration into Advanced Composite and Hybrid Materials

The polymer derived from 2-(chloromethyl)oxirane and 1H-imidazole is a valuable component in advanced composites and hybrid materials. Its role can be either as a matrix that binds reinforcing fillers or as a functional additive that imparts specific properties to the final material. The crosslinking ability of epichlorohydrin provides a robust network, while the imidazole group offers sites for further reactions or interactions, leading to enhanced material performance. orientjchem.orgacs.org

For instance, in anion exchange membranes, a rigid, rod-structured polymer grafted with imidazole and cross-linked with polyepichlorohydrin acts as a reinforcing component, leading to excellent mechanical strength. mdpi.comnih.gov Similarly, using epichlorohydrin to crosslink a biopolymer like chitosan (B1678972) and then incorporating a filler such as eggshell particles has been shown to significantly improve the tensile strength of the resulting composite. orientjchem.org The interaction between the polymer matrix and the filler particles is key to this enhancement. orientjchem.org The addition of imidazolium-based ionic liquids to polymer composites is another strategy explored to modify their mechanical properties. mdpi.com

Table 3: Enhancement of Mechanical Properties in an Epichlorohydrin-Crosslinked Composite

| Composite Material | Eggshell Content (% w/w) | Tensile Strength (kgf/mm²) | Improvement vs. Pure Chitosan | Reference |

|---|---|---|---|---|

| Pure Chitosan | 0 | 12.30 | 0% | orientjchem.org |

| Chitosan/ECH/Eggshell | 2.5 | 13.90 | 13% | orientjchem.org |

| Chitosan/ECH/Eggshell | 9.3 | 16.80 | 37% | orientjchem.org |

This table illustrates the effect of filler content on the tensile strength of a chitosan composite cross-linked with epichlorohydrin (ECH).

Hybrid organic-inorganic materials leverage the distinct properties of both their organic and inorganic components to create novel functionalities. The imidazole group is an excellent linker (or ligand) for connecting organic polymer chains to inorganic entities like metal ions or nanoparticles. acs.orgresearchgate.net Epichlorohydrin-based polymers can form the organic matrix in which these hybrid structures are assembled.

A prime example is the creation of a smart-responsive hydrogel armor. acs.orgacs.org In this system, a polyamide-epichlorohydrin (PAE) resin forms a self-healing organic network. acs.org Within this hydrogel matrix, a Zeolitic Imidazolate Framework (ZIF-8), which is a hybrid material composed of zinc ions and imidazole linkers, is synthesized in situ. acs.orgacs.org This integration creates a multifunctional material that combines the physical properties of the hydrogel with the pH-sensitive nature of the ZIF-8 nanoparticles. acs.org The imidazole units of ZIF-8 are fundamental to its structure and its responsive behavior. The synthesis of such complex materials highlights the compatibility of epichlorohydrin-based polymers with imidazole-containing inorganic frameworks.

Table 4: Example of an Imidazole-Based Hybrid Organic-Inorganic Material

| Hybrid System | Organic Component | Inorganic Component | Imidazole Role | Resulting Functionality | Reference |

|---|

This table describes the components and function of a hybrid material incorporating both an epichlorohydrin-based polymer and an imidazole-based framework.

Future Research Directions and Emerging Paradigms

Sustainable Synthesis Pathways and Green Chemistry Approaches

The traditional synthesis of imidazole-based polymers often involves solvents and conditions that are not environmentally benign. Future research is progressively focusing on aligning the synthesis of the 2-(chloromethyl)oxirane;1H-imidazole copolymer with the principles of green chemistry.

Key Research Thrusts:

Microwave-Assisted Synthesis: The application of microwave irradiation is a promising green alternative to conventional heating. acs.orgnih.gov It can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions. asianpubs.org Future studies could optimize microwave-assisted polymerization of epichlorohydrin (B41342) and imidazole (B134444), potentially using reusable, solid-supported catalysts to further enhance the process's green credentials. nih.govnih.gov

Solvent-Free and Aqueous Synthesis: Eliminating volatile organic solvents is a cornerstone of green chemistry. Research into solvent-free polymerization techniques, such as photopolymerization in a solvent-free medium, is a key direction. researchgate.net Additionally, developing synthetic routes in water, the most environmentally benign solvent, is highly desirable. nih.gov

Use of Bio-based Feedstocks: A long-term goal is to replace petroleum-derived monomers. Future research could explore the synthesis of bio-based epichlorohydrin and imidazole from renewable resources, thus reducing the carbon footprint of the resulting polymer.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches

Exploration of Novel Derivatization and Multifunctionalization Strategies

The basic copolymer of 2-(chloromethyl)oxirane and 1H-imidazole serves as a scaffold for the creation of more complex, functional materials. The presence of the reactive epoxide/chloromethyl group from epichlorohydrin and the versatile imidazole ring allows for extensive chemical modification.

Future research will focus on:

Post-Polymerization Modification: Developing controlled methods to functionalize the polymer backbone after its initial synthesis. The quaternization of the imidazole nitrogen or the substitution of the chloro-group can introduce a wide array of functionalities, including other catalytic groups, moieties for biomedical applications, or sensor-active units. nih.gov

Copolymerization with Functional Monomers: Instead of modifying the polymer, another strategy is to copolymerize 2-(chloromethyl)oxirane and 1H-imidazole with a third functional monomer. This approach allows for the direct incorporation of desired properties into the polymer chain during synthesis. researchgate.net

Grafting onto Surfaces: Grafting the copolymer onto different substrates (e.g., silica (B1680970), cellulose (B213188), nanoparticles) can create hybrid materials with tailored surface properties for applications in chromatography, heterogeneous catalysis, or advanced coatings.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions